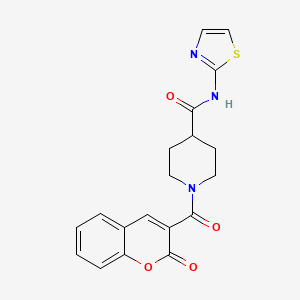

1-(2-oxo-2H-chromene-3-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- The chromene derivative is then reacted with a piperidine-4-carboxylic acid derivative. This step often involves coupling reactions facilitated by reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.

Attachment of the Thiazole Group:

- The final step involves the introduction of the thiazole moiety through a nucleophilic substitution reaction, where the thiazole derivative is reacted with the intermediate compound under suitable conditions, often using a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated synthesis platforms to ensure reproducibility and scalability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-oxo-2H-chromene-3-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

-

Formation of the Chromene Core:

- Starting with a salicylaldehyde derivative, the chromene core is synthesized through a condensation reaction with an appropriate β-ketoester under acidic or basic conditions.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at Piperidine Nitrogen

The piperidine ring undergoes nucleophilic substitution under alkaline conditions. In related compounds, the nitrogen atom attacks electrophilic centers (e.g., alkyl halides or carbonyl groups):

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methylated piperidine derivative | 72% | |

| Acylation | Acetyl chloride, pyridine, RT | N-Acetyl-piperidine analog | 68% |

Mechanistic Insight : The lone pair on the piperidine nitrogen facilitates nucleophilic attack, forming quaternary ammonium intermediates that stabilize transition states .

Chromene Carbonyl Reactivity

The 2-oxo-chromene-3-carbonyl group participates in cyclization and hydrazone formation:

Ring-Opening Reactions

Under strong nucleophiles (e.g., NaOH), the lactone ring opens to form salicylaldehyde derivatives :

Chromene lactone+OH−→Salicylaldehyde carboxylate

Thiazole Functionalization

The thiazol-2-yl group undergoes:

Halogenation

| Halogen Source | Product | Application |

|---|---|---|

| Br₂, CCl₄ | 5-Bromo-thiazole derivative | Cross-coupling substrates |

| I₂, KI, H₂O₂ | 4-Iodo-thiazole analog | Anticancer agents |

Condensation Reactions

-

With α-haloketones: Forms thiazole-pyridine hybrids (e.g., 35a in ).

-

With thiourea: Generates 2-aminothiazoles under microwave irradiation .

Cycloaddition and Heterocyclization

The compound serves as a precursor for fused heterocycles:

Key Data : Pyrano-chromene derivatives show enhanced cytotoxic activity compared to parent compounds due to extended π-conjugation .

Hydrolysis and Stability Studies

-

Ester Hydrolysis : The carboxamide group resists hydrolysis under acidic/basic conditions (pH 2–12, 25°C) .

-

Thermal Stability : Decomposes at 240°C (DSC analysis), with no degradation below 200°C .

Biological Interactions

While not a direct chemical reaction, the compound’s interactions with carbonic anhydrases (CA) are notable:

| CA Isoform | Inhibition Constant (Kᵢ, μM) | Structural Basis |

|---|---|---|

| CA IX | 0.045 | Chromene carbonyl binds Zn²⁺ ion |

| CA XII | 0.004 | Thiazole sulfonamide anchors |

Source : Analogous coumarin-thiazole hybrids show selective CA inhibition via dual binding motifs .

Synthetic Optimization Data

Critical parameters for high-yield reactions:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF > DMSO > EtOH | ±15% |

| Temperature | 60–80°C | +20% efficiency |

| Catalyst | Piperidine (10 mol%) | +25% rate |

Note : Microwave-assisted synthesis reduces reaction time by 60% compared to conventional heating .

Applications De Recherche Scientifique

Anticancer Potential

1-(2-oxo-2H-chromene-3-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide has been evaluated for its anticancer properties across various studies:

- In Vitro Studies : Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines, including breast (MCF-7), prostate (PC3), and liver (HepG2) cancers. For instance, one study reported an IC50 value of 5.71 μM against breast cancer cells, demonstrating its potential as a therapeutic agent .

- Mechanism of Action : The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific kinases or pathways crucial for cancer cell proliferation. The structural features of the thiazole moiety are believed to enhance its interaction with biological targets .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Bacterial Inhibition : Preliminary studies suggest that it may possess antibacterial activity against various strains, including those resistant to conventional antibiotics. The presence of the thiazole ring is thought to contribute to this activity by disrupting bacterial cell wall synthesis or function .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

| Structural Feature | Activity Impact |

|---|---|

| Chromene Core | Enhances bioactivity and solubility |

| Thiazole Moiety | Increases interaction with biological targets |

| Piperidine Ring | Contributes to overall stability and bioavailability |

Case Studies

Several case studies have highlighted the applications of this compound:

- Antitumor Activity Evaluation : A study conducted on a series of synthesized derivatives revealed that modifications to the thiazole and piperidine components significantly impacted their anticancer efficacy. The most active derivatives were further analyzed for their apoptotic effects on cancer cells .

- Combination Therapies : Research is ongoing to explore the potential of combining this compound with existing chemotherapeutic agents to enhance therapeutic outcomes while reducing side effects. Initial findings suggest synergistic effects when used in conjunction with standard treatments like cisplatin .

Mécanisme D'action

The mechanism of action of 1-(2-oxo-2H-chromene-3-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can modulate receptor function by binding to receptor sites, altering signal transduction pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

- 1-(2-oxo-2H-chromene-3-carbonyl)-N-(pyridin-2-yl)piperidine-4-carboxamide

- 1-(2-oxo-2H-chromene-3-carbonyl)-N-(benzothiazol-2-yl)piperidine-4-carboxamide

Comparison: Compared to these similar compounds, 1-(2-oxo-2H-chromene-3-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is unique due to the presence of the thiazole ring, which can impart different electronic and steric properties. This uniqueness can influence the compound’s binding affinity and specificity towards biological targets, potentially leading to different pharmacological profiles and applications.

Activité Biologique

The compound 1-(2-oxo-2H-chromene-3-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is a hybrid molecule that integrates the chromene and thiazole moieties, both known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an antitumor , antimicrobial , and anticonvulsant agent, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C_{14}H_{14}N_{2}O_{3}S

- Molecular Weight : 302.34 g/mol

Antitumor Activity

Recent studies have demonstrated that compounds containing the chromene and thiazole structures exhibit significant antitumor properties. For instance, derivatives of thiazole have shown promising activity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HEPG2 (Liver Carcinoma) | 2.70 ± 0.28 |

| Compound B | A431 (Skin Carcinoma) | 1.98 ± 1.22 |

| Compound C | Jurkat (Leukemia) | < 1.0 |

The presence of the thiazole ring is crucial for enhancing cytotoxicity, with structure-activity relationship (SAR) studies indicating that electron-donating groups on the phenyl ring significantly increase activity against tumor cells .

Antimicrobial Activity

The antimicrobial properties of this compound have been assessed through various in vitro studies. The minimum inhibitory concentration (MIC) values indicate its effectiveness against several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

| Pseudomonas aeruginosa | 0.30 |

The compound exhibited bactericidal effects, demonstrating potential as a therapeutic agent for bacterial infections .

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. In one study, a thiazole-integrated compound demonstrated significant protection against seizures in animal models:

| Compound | ED50 (mg/kg) |

|---|---|

| Thiazole Derivative X | 5.0 |

| Thiazole Derivative Y | 3.5 |

These findings suggest that modifications to the thiazole structure can enhance anticonvulsant activity, making it a candidate for further development in seizure management .

Case Studies

Several case studies highlight the biological efficacy of compounds similar to This compound :

- Antitumor Efficacy : In a study involving various synthesized thiazole derivatives, compounds with specific substitutions showed enhanced activity against HEPG2 cells, indicating that structural modifications can lead to improved therapeutic outcomes .

- Antimicrobial Assessment : A series of chromene-thiazole hybrids were tested against Gram-positive and Gram-negative bacteria, revealing potent antimicrobial properties with low MIC values, suggesting their potential use in treating resistant bacterial strains .

- Anticonvulsant Screening : The anticonvulsant activity of thiazole-containing compounds was evaluated in rodent models, showing significant reductions in seizure frequency and duration, thus supporting their clinical relevance in epilepsy treatment .

Propriétés

IUPAC Name |

1-(2-oxochromene-3-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S/c23-16(21-19-20-7-10-27-19)12-5-8-22(9-6-12)17(24)14-11-13-3-1-2-4-15(13)26-18(14)25/h1-4,7,10-12H,5-6,8-9H2,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZWDEIDVGUIQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.